Cas no 2229092-67-3 (2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid)
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid
- EN300-1796570
- 2229092-67-3
-
- Inchi: 1S/C7H6FNO3/c8-5-2-1-4(3-9-5)6(10)7(11)12/h1-3,6,10H,(H,11,12)
- InChI Key: POTFUWBZMKSMIV-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(C(=O)O)O
Computed Properties
- Exact Mass: 171.03317122g/mol
- Monoisotopic Mass: 171.03317122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 70.4Ų
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796570-1g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-5g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 5g |
$3935.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-10g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 10g |
$5837.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-0.05g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-0.1g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-0.25g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-0.5g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-1.0g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1796570-2.5g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1796570-5.0g |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid |
2229092-67-3 | 5g |
$3935.0 | 2023-05-26 |
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid
Introduction to 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid (CAS No. 2229092-67-3)
2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229092-67-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its hydroxyacetic acid moiety linked to a 6-fluoropyridine ring, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in drug discovery and molecular biology.
The molecular structure of 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid consists of a pyridine core substituted with a fluorine atom at the 6-position and a hydroxyl group at the 3-position, connected to an acetic acid backbone. This specific arrangement imparts distinct electronic and steric properties, influencing its interactions with biological targets. The presence of the fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many pharmacological compounds.
In recent years, there has been growing interest in fluorinated heterocycles due to their potential advantages over non-fluorinated analogs. The fluorine atom can modulate the pharmacokinetic profile of a molecule by affecting lipophilicity, solubility, and metabolic pathways. For instance, fluorine substitution often increases the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. This feature makes 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid a valuable scaffold for developing novel therapeutic agents.
The hydroxyacetic acid moiety in this compound also contributes to its versatility. Hydroxyacetic acid, or glycolic acid, is a well-known intermediate in metabolic pathways and has been explored in various biomedical applications. Its incorporation into 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid suggests potential roles in modulating biological processes such as cell signaling and enzyme inhibition. The combination of these functional groups positions this compound as a versatile tool for synthetic chemists and biologists alike.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and interact with aromatic residues in protein targets. The introduction of fluorine into the pyridine ring can fine-tune these interactions, leading to improved drug efficacy and selectivity. For example, fluorinated pyridines have been shown to enhance binding affinity to enzymes such as kinases and proteases, which are key targets in oncology and inflammatory diseases.
One of the most compelling aspects of 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid is its potential application in the development of small-molecule inhibitors. The structural features of this compound make it an attractive candidate for designing molecules that can interact with specific biological pathways. Researchers have leveraged similar scaffolds to develop inhibitors targeting diseases such as cancer, where precise modulation of enzyme activity is crucial. The fluorine atom's ability to increase binding affinity suggests that derivatives of this compound could exhibit potent inhibitory effects.
The synthesis of 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid presents an interesting challenge due to the need for precise functionalization of the pyridine ring. Advanced synthetic techniques, including cross-coupling reactions and palladium catalysis, are often employed to achieve the desired regioselectivity. These methods allow chemists to introduce complex substituents while maintaining the integrity of the core structure. The development of efficient synthetic routes is essential for large-scale production and further exploration of this compound's potential.
In addition to its pharmaceutical applications, 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid may find utility in materials science and chemical biology. Its unique structural features could make it useful as a ligand or probe for studying protein-ligand interactions. Furthermore, the compound's ability to undergo various chemical modifications opens up possibilities for creating libraries of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening and identifying novel bioactive molecules.
The growing body of research on fluorinated compounds underscores their importance in modern chemistry and biology. As our understanding of structure-function relationships improves, so does our ability to design molecules with specific therapeutic profiles. 2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid, with its combination of a fluorinated pyridine core and hydroxyacetic acid moiety, represents a promising example of how structural innovation can lead to new opportunities in drug discovery.
In conclusion,2-(6-fluoropyridin-3-yl)-2-hydroxyacetic acid (CAS No. 2229092-67-3) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, particularly those targeting diseases caused by aberrant enzyme activity. As synthetic methodologies continue to evolve, so too will our ability to harness the full potential of this remarkable molecule.
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